Adynerin

Vue d'ensemble

Description

L’Adynerine est un composé organique naturel classé comme glycoside cardiaque. Il est principalement extrait des feuilles de la plante Nerium oleander.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’Adynerine peut être synthétisée par l’extraction de son ingrédient actif de la plante Adonis vernalis. Le processus d’extraction implique l’utilisation de solvants organiques tels que le méthanol et l’éthanol. Le composé est ensuite purifié par diverses techniques chromatographiques .

Méthodes de production industrielle

La production industrielle de l’Adynerine implique une extraction à grande échelle à partir de sources végétales, suivie d’une purification par chromatographie liquide haute performance (HPLC). Le composé est ensuite cristallisé pour obtenir une forme pure adaptée à la recherche et aux applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions

L’Adynerine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’Adynerine peut être oxydée pour former divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir l’Adynerine en ses formes réduites.

Substitution : L’Adynerine peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans différentes conditions pour réaliser des réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de l’Adynerine peut conduire à la formation de dérivés hydroxylés .

Applications De Recherche Scientifique

Chimie : Utilisé comme étalon de référence en chimie analytique pour l’identification et la quantification des glycosides cardiaques.

Biologie : Étudié pour ses effets cytotoxiques sur les cellules cancéreuses, montrant un potentiel en tant qu’agent anticancéreux.

Médecine : Enquête sur son utilisation potentielle dans le traitement des maladies cardiaques en raison de ses propriétés de glycoside cardiaque.

Industrie : Utilisé dans le développement de formulations pharmaceutiques et comme outil de recherche dans la découverte de médicaments

Mécanisme D'action

L’Adynerine exerce ses effets en inhibant l’enzyme ATPase sodium-potassium, ce qui entraîne une augmentation des niveaux de calcium intracellulaire. Cela se traduit par une contractilité cardiaque accrue et des effets cytotoxiques sur les cellules cancéreuses. Les cibles moléculaires comprennent l’enzyme ATPase sodium-potassium et diverses voies de signalisation impliquées dans la prolifération cellulaire et l’apoptose .

Comparaison Avec Des Composés Similaires

Composés similaires

Oléandrine : Un autre glycoside cardiaque du Nerium oleander présentant des propriétés cytotoxiques similaires.

Nériataloside : Un composé apparenté avec une structure moléculaire et une activité biologique similaires.

Odoroside A et H : Glycosides cardiaques aux propriétés pharmacologiques comparables.

Unicité

L’Adynerine est unique en raison de sa structure moléculaire spécifique et de ses effets cytotoxiques puissants, ce qui en fait un composé précieux pour la recherche sur le traitement du cancer. Sa capacité à contourner les mécanismes de résistance aux médicaments courants renforce encore son potentiel en tant qu’agent thérapeutique .

Activité Biologique

Adynerin, a cardenolide glycoside found in the plant Nerium oleander, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, therapeutic potential, and associated risks.

Chemical Structure and Properties

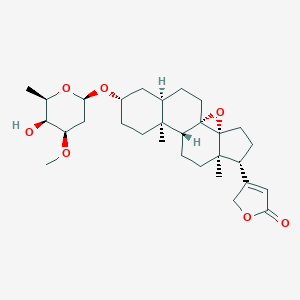

This compound is chemically classified as C30H44O7, and its structure includes multiple sugar moieties that influence its pharmacological properties. The compound's lipid solubility and molecular configuration are critical for its interaction with biological systems.

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic profiles of this compound and its related compounds. A notable study assessed the bioavailability of this compound in rat plasma, revealing a significant difference between it and oleandrin, another active component of Nerium oleander:

| Compound | Bioavailability (%) |

|---|---|

| Oleandrin | 7.0 |

| This compound | 93.1 |

This high bioavailability suggests that this compound may be more readily absorbed and utilized by the body compared to oleandrin .

Anticancer Properties

This compound has demonstrated notable anticancer activity in various studies. A systematic review indicated that extracts containing this compound inhibited the growth of multiple cancer cell lines, including hematopoietic tumors and solid tumors. The mechanisms of action appear to involve:

- Inhibition of DNA Repair Mechanisms : Similar to oleandrin, this compound may downregulate proteins involved in DNA repair, enhancing the cytotoxic effects on cancer cells .

- Microtubule Disruption : The compound has been shown to interfere with microtubule dynamics, which is critical for cell division and proliferation .

Antioxidant and Antimicrobial Activities

In addition to its anticancer effects, this compound exhibits antioxidant properties, which can protect cells from oxidative stress. Furthermore, studies have indicated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Toxicological Considerations

Despite its therapeutic potential, this compound's toxicity cannot be overlooked. As a cardiac glycoside, it poses risks if ingested inappropriately. Toxic effects can include:

- Cardiotoxicity : High doses can lead to arrhythmias and other cardiac complications.

- Gastrointestinal Disturbances : Nausea and vomiting are common symptoms of glycoside poisoning.

The narrow therapeutic window necessitates careful monitoring when considering this compound for therapeutic use .

Case Studies

Several case studies have documented the effects of Nerium oleander extracts containing this compound:

- Cancer Treatment Trials : Clinical trials have explored the use of Nerium oleander extracts in patients with resistant cancers. Results indicate promising outcomes with reduced tumor size in some cases.

- Toxicity Reports : Reports from poison control centers have highlighted cases of accidental ingestion leading to severe toxicity, emphasizing the need for public awareness regarding the dangers of this plant .

Propriétés

IUPAC Name |

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-17-26(32)22(33-4)15-25(35-17)36-20-6-9-27(2)19(14-20)5-11-29-23(27)8-10-28(3)21(7-12-30(28,29)37-29)18-13-24(31)34-16-18/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,27+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZQVAOKDQTHHP-QFUJVLJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956547 | |

| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35109-93-4 | |

| Record name | (3β,5β)-3-[(2,6-Dideoxy-3-O-methyl-β-D-lyxo-hexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35109-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adynerigenin 3-O-beta-D-diginoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADYNERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2197H7M23Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Adynerin and where is it found?

A1: this compound is a cardiac glycoside primarily found in the Nerium oleander plant. [, ] It is a diginose derivative, meaning it consists of the aglycone adynerigenin linked to the sugar diginose. []

Q2: What is the chemical structure of this compound?

A2: this compound's aglycone, adynerigenin, has been established as 3β-hydroxy-8,14β-epoxy-.5β-carda-20: 22-enolide. [] this compound itself is the β-D-diginoside of this structure. [] Although initially thought to have a 3α-configuration, further research confirmed its structure as a 3(β), 14 (β)-Dioxy-Δ8.20:22-cardadienolide. []

Q3: How does the structure of this compound relate to its cardiac activity?

A4: While this compound is structurally similar to other cardiac glycosides, it is considered cardiotonically inactive. This lack of activity is attributed to the presence of a hydroxyl group at the 3(α) position of the Adynerigenin molecule. []

Q4: Are there different types of this compound?

A5: Yes, research has identified several derivatives, specifically 5α-adynerin-type cardenolides. For example, six novel 5α-adynerin-type cardenolides, named funingenosides K-P, have been isolated from the roots of the Parepigynum funingense plant. [] These structures were elucidated using 1D and 2D NMR techniques. [] Two additional 5α-adynerin-type compounds have also been found in Parepigynum funingense. []

Q5: How is this compound detected and quantified?

A6: Researchers have developed a UPLC–MS/MS method for the determination of this compound in rat plasma. [] This technique allows for sensitive and specific quantification of the compound in biological samples.

Q6: Has computational chemistry been used to study this compound?

A7: Yes, DFT/HF methods, a type of computational chemistry approach, have been employed to determine the configuration of the C-20 atom in this compound derivatives. [] This information is crucial for understanding the three-dimensional structure and potential interactions of the molecule.

Q7: What other cardiac glycosides are found alongside this compound in Nerium oleander?

A8: Nerium oleander contains a complex mixture of cardiac glycosides, including this compound, Neritaloside, Odoroside A, Odoroside H, Oleandrin, and Vanderoside. [] These compounds vary in their potency and potential for anticancer activity. [, ]

Q8: What is the significance of identifying these cardiac glycosides?

A9: The identification and characterization of these individual glycosides are essential for understanding the overall pharmacological activity of Nerium oleander extracts. This knowledge paves the way for potential development of novel therapeutics. []

Q9: What are the potential applications of this compound and related compounds?

A9: Research suggests that this compound and other cardiac glycosides found in Nerium oleander may have applications in several areas, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.